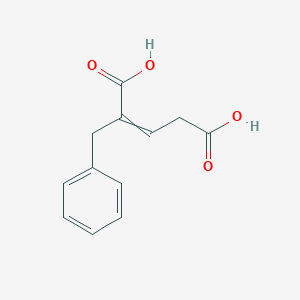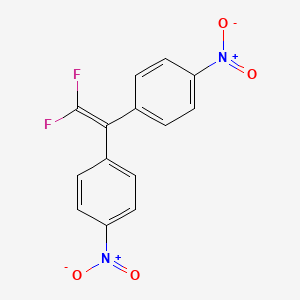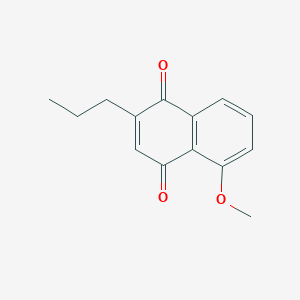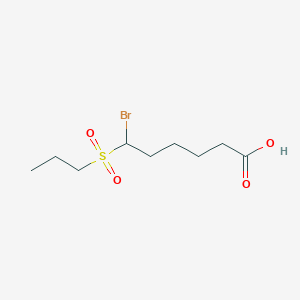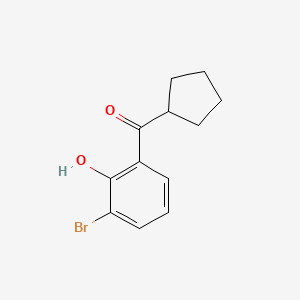
5-(2-Chloropropan-2-yl)-3,5-dimethylcyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloropropan-2-yl)-3,5-dimethylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with chloropropyl and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropropan-2-yl)-3,5-dimethylcyclopent-2-en-1-one typically involves the reaction of cyclopentadiene with chloropropane and dimethyl reagents under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions
5-(2-Chloropropan-2-yl)-3,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
5-(2-Chloropropan-2-yl)-3,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
相似化合物的比较
Similar Compounds
Cyclopentadiene derivatives: Compounds with similar cyclopentene structures but different substituents.
Chloropropane derivatives: Compounds with chloropropyl groups attached to different core structures.
Dimethylcyclopentene derivatives: Compounds with dimethyl groups on cyclopentene rings but lacking the chloropropyl substitution.
Uniqueness
5-(2-Chloropropan-2-yl)-3,5-dimethylcyclopent-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
属性
| 85620-34-4 | |
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC 名称 |
5-(2-chloropropan-2-yl)-3,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-7-5-8(12)10(4,6-7)9(2,3)11/h5H,6H2,1-4H3 |
InChI 键 |
HRPSFOQOLOYDQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(C1)(C)C(C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


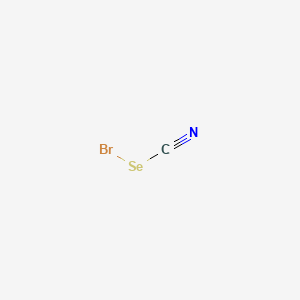

![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)

